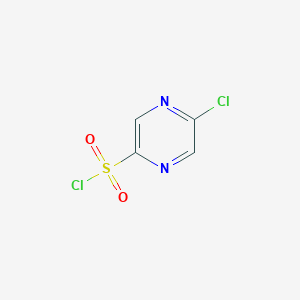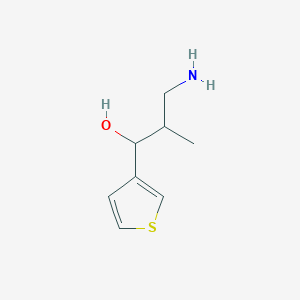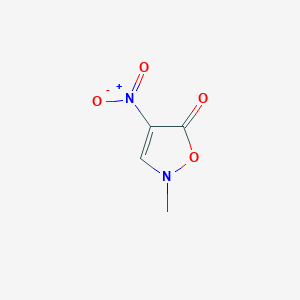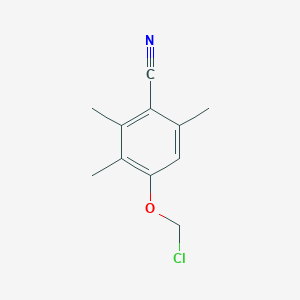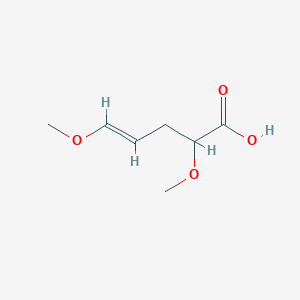
(E)-2,5-Dimethoxypent-4-enoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,5-Dimethoxypent-4-enoicacid is an organic compound characterized by the presence of two methoxy groups and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,5-Dimethoxypent-4-enoicacid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with an ester to form the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can help optimize the reaction conditions and improve the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2,5-Dimethoxypent-4-enoicacid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions can include various derivatives of this compound, depending on the specific reaction conditions and reagents used. These derivatives can have different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
(E)-2,5-Dimethoxypent-4-enoicacid has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, making it valuable for research in organic chemistry.
Biology: The unique chemical properties of this compound can make it useful for studying biological processes and interactions at the molecular level.
Medicine: This compound may have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: this compound can be used in the production of various industrial chemicals and materials, making it valuable for research and development in this field.
Mécanisme D'action
The mechanism of action of (E)-2,5-Dimethoxypent-4-enoicacid involves its interaction with specific molecular targets and pathways within cells. This compound can bind to certain enzymes or receptors, altering their activity and affecting various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
(E)-2,5-Dimethoxypent-4-enoicacid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2,5-Dimethoxypentanoic acid: This compound lacks the double bond present in this compound, resulting in different chemical properties and reactivity.
2,5-Dimethoxyhex-4-enoic acid:
The unique combination of the double bond and methoxy groups in this compound gives it distinct chemical properties and makes it valuable for various scientific research applications.
Propriétés
Formule moléculaire |
C7H12O4 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(E)-2,5-dimethoxypent-4-enoic acid |
InChI |
InChI=1S/C7H12O4/c1-10-5-3-4-6(11-2)7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9)/b5-3+ |
Clé InChI |
LWAJESFTAZOILZ-HWKANZROSA-N |
SMILES isomérique |
CO/C=C/CC(C(=O)O)OC |
SMILES canonique |
COC=CCC(C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13156938.png)
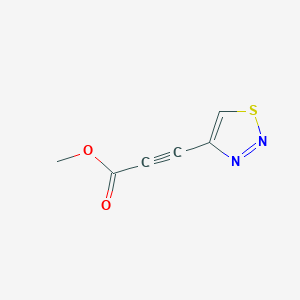
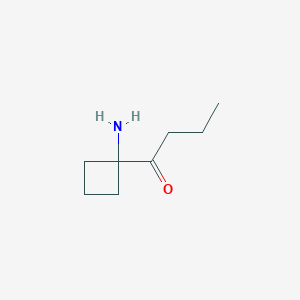
![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)
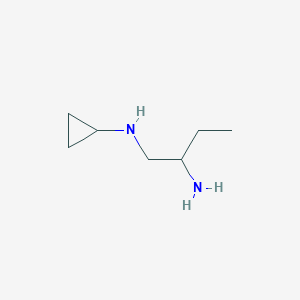
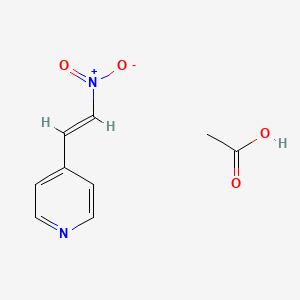
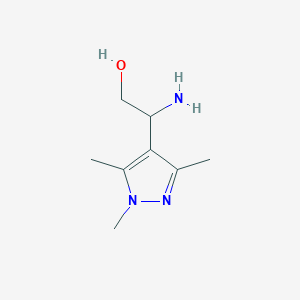
![Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13156973.png)
